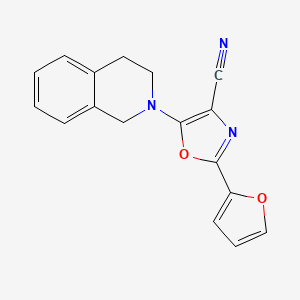
2-Methoxyethylmethacrylat
Übersicht
Beschreibung
2-Methoxyethyl methacrylate (2-MEM) is a monomeric compound belonging to the family of methacrylates. It is a colorless, volatile liquid that is widely used in the production of polymers and copolymers materials. It is also used as a reagent in organic synthesis, as a surfactant, and as an intermediate in the production of other chemicals. 2-MEM has a wide range of applications in the fields of medicine, biotechnology, and materials science.
Wissenschaftliche Forschungsanwendungen
Zahnmedizin: Verbesserung von Zahnersatzbasis-Harzen
2-MEMA wurde verwendet, um die Eigenschaften von Zahnersatzbasis-Harzen zu verbessern. Durch die Optimierung des Molekulargewichts von Poly(2-Methoxyethyl acrylat) (PMEA)-Dispersionen haben Forscher die Alterungsbeständigkeit und das Antifouling-Verhalten dieser Harze verbessert {svg_1}. Die optimierten PMEA-Additive schaffen eine stabile, biokompatible und antifouling-Oberfläche, ohne die mechanischen Eigenschaften oder die Ästhetik zu beeinträchtigen, und begegnen so der Herausforderung der bakteriellen Resistenz im Laufe der Zeit in oralen Umgebungen.
Biomedizinische Technik: Blutverträglichkeit
Im Bereich der biomedizinischen Technik zeigen PMEA-Oberflächen eine ausgezeichnete Blutverträglichkeit, die für Geräte im direkten Kontakt mit Blut entscheidend ist {svg_2}. Die antithrombogenen Eigenschaften von PMEA machen es für die Beschichtung von künstlichen Organen und anderen medizinischen Geräten geeignet und gewährleisten die Sicherheit und Funktionalität im Körper.
Arzneimittel-Abgabesysteme: pH-reaktive Mikrogele
2-MEMA-Derivate bilden die Grundlage für pH-reaktive Mikrogele, die in kontrollierten Arzneimittel-Abgabesystemen verwendet werden {svg_3}. Diese Mikrogele können Arzneimittel in Abhängigkeit von pH-Wert-Änderungen aufnehmen und freisetzen, was eine gezielte Arzneimittel-Abgabe und verbesserte therapeutische Ergebnisse ermöglicht.
Polymerscience: Antifouling-Beschichtungen
In der Polymerscience ist PMEA für seine Antifouling-Eigenschaften bekannt. Seine Anwendung als Beschichtungsmaterial trägt dazu bei, die Ansammlung von biologischen Materialien wie Proteinen und Bakterien zu verhindern, was besonders in der Meeres- und Medizintechnik von Vorteil ist {svg_4}.
Tissue Engineering: Gerüstmaterialien
Polymere auf 2-MEMA-Basis werden als Gerüstmaterialien im Tissue Engineering untersucht. Ihre Biokompatibilität und Antifouling-Natur machen sie zu geeigneten Kandidaten für die Herstellung von Gerüsten, die das Zellwachstum und die Gewebsregeneration unterstützen {svg_5}.
Materialwissenschaft: Thermoresponsive Hydrogele
Copolymere von 2-MEMA wurden als thermoresponsive Hydrogele entwickelt. Diese Materialien können auf Temperaturänderungen reagieren, wodurch sie für verschiedene Anwendungen nützlich sind, darunter intelligente Textilien und reaktionsfähige Oberflächen {svg_6}.
Wirkmechanismus
Target of Action
2-Methoxyethyl methacrylate (2-MEMA) is primarily used in the synthesis of polymers . The primary targets of 2-MEMA are the monomers that it interacts with during the polymerization process .
Mode of Action
2-MEMA interacts with its targets through a process known as polymerization . During this process, 2-MEMA molecules react with each other or with other monomers to form a polymer . This reaction is facilitated by the presence of a catalyst or an initiator .
Biochemical Pathways
The primary biochemical pathway affected by 2-MEMA is the polymerization pathway . The polymerization of 2-MEMA results in the formation of polymers that have uses in polyelectrolytes and may be biocompatible .
Result of Action
The result of 2-MEMA’s action is the formation of polymers . These polymers can have various uses, depending on the other monomers used in the polymerization process . For example, polymers prepared from 2-MEMA may have uses in polyelectrolytes and may be biocompatible .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Methoxyethyl methacrylate plays a significant role in biochemical reactions, particularly in the formation of polymers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit platelet adhesion, which is crucial for its application in medical devices that come into contact with blood . The interaction with platelet adhesion involves the suppression of protein adsorption on its surface, which is facilitated by the unique interfacial structure of the polymer formed by 2-Methoxyethyl methacrylate .
Cellular Effects
The effects of 2-Methoxyethyl methacrylate on cells and cellular processes are profound. It influences cell function by inhibiting the formation of biofilms, which is essential for maintaining the sterility of medical devices . Additionally, it has been shown to affect cell signaling pathways and gene expression, particularly in the context of its anti-fouling properties . The compound’s ability to reduce protein adsorption and bacterial attachment significantly impacts cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, 2-Methoxyethyl methacrylate exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting their function and preventing undesirable interactions. For example, its interaction with water molecules at the polymer surface creates a hydration layer that inhibits protein and platelet adhesion . This hydration layer is crucial for its biocompatibility and anti-thrombogenic properties. Additionally, the compound’s molecular structure allows it to form stable interactions with other molecules, enhancing its effectiveness in various applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxyethyl methacrylate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the polymer formed by 2-Methoxyethyl methacrylate reorganizes at the water interface over time, which enhances its bioinert properties . This reorganization leads to increased stability and prolonged effectiveness in inhibiting platelet adhesion and protein adsorption .
Dosage Effects in Animal Models
The effects of 2-Methoxyethyl methacrylate vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects and maintains its biocompatibility . At higher doses, it can cause adverse effects, including toxicity and changes in cellular function . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential risks.
Metabolic Pathways
2-Methoxyethyl methacrylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and incorporation into polymers . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. Understanding these pathways is crucial for optimizing its use in medical and industrial applications.
Transport and Distribution
The transport and distribution of 2-Methoxyethyl methacrylate within cells and tissues are essential for its effectiveness. The compound interacts with specific transporters and binding proteins that facilitate its movement and localization within the cell . These interactions ensure that 2-Methoxyethyl methacrylate reaches its target sites and exerts its intended effects. Additionally, its distribution within tissues can influence its overall bioavailability and therapeutic potential.
Subcellular Localization
2-Methoxyethyl methacrylate’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications guide its localization, ensuring that it reaches the appropriate sites for optimal activity. This precise localization is essential for its effectiveness in various applications, particularly in medical devices and therapeutic interventions.
Eigenschaften
IUPAC Name |
2-methoxyethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-6(2)7(8)10-5-4-9-3/h1,4-5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYJVFYWCLAXHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26915-72-0, 27987-32-2, 87105-87-1 | |
| Record name | Polyethylene glycol methyl ether methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26915-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene glycol methyl ether methacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27987-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(ethylene glycol) methyl ether methacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87105-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1064538 | |
| Record name | 2-Methoxyethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] Clear liquid with a musty odor; [Scientific Polymer Products MSDS] | |
| Record name | Poly(ethylene glycol) methyl ether methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21521 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
6976-93-8, 26915-72-0, 27987-32-2 | |
| Record name | Methoxyethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6976-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006976938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyethyl methacrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-methyl-1-oxo-2-propen-1-yl)-.omega.-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxyethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


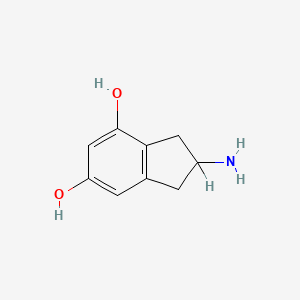

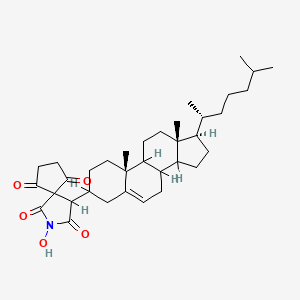
![6-amino-4a,5,6,7,8,9-hexahydro-4H-benzo[7]annulene-1,2-diol](/img/structure/B1202869.png)

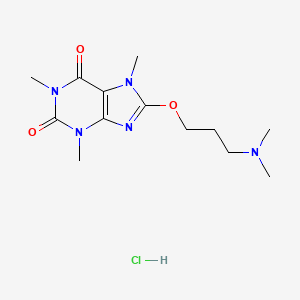

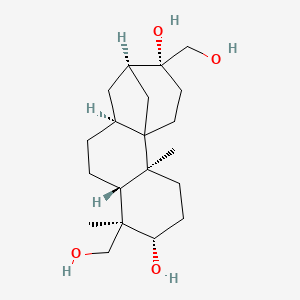
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B1202877.png)
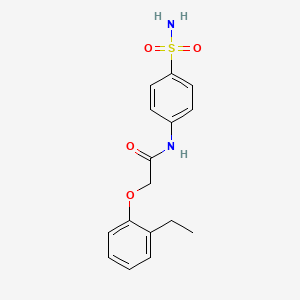

![N-(3-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide](/img/structure/B1202882.png)
